2-Chloronaphthalene-1,3-dicarbaldehyde
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Overview
Description
2-Chloronaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 g/mol . It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions and a chlorine atom at the 2 position. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphthalene-1,3-dicarbaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method includes the chlorination of naphthalene to produce 2-chloronaphthalene, which is then subjected to formylation using Vilsmeier-Haack reaction conditions to introduce the aldehyde groups at the 1 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2-Chloronaphthalene-1,3-dicarboxylic acid
Reduction: 2-Chloronaphthalene-1,3-dimethanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloronaphthalene-1,3-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde and chlorine functional groups. The aldehyde groups can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the aldehyde groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronaphthalene-1,4-dicarbaldehyde
- 2-Chloronaphthalene-1,2-dicarbaldehyde
- 2-Chloronaphthalene-1,3-dicarboxylic acid
Uniqueness
2-Chloronaphthalene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers.
Biological Activity
2-Chloronaphthalene-1,3-dicarbaldehyde is a chlorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structural properties suggest potential biological activities, which have been the subject of several studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H7ClO2
- Molecular Weight : 196.62 g/mol
- CAS Number : 91-58-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have shown that chlorinated naphthalene derivatives exhibit significant antimicrobial activity against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines. The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which are known to damage cellular components such as lipids, proteins, and DNA. This oxidative damage is a significant factor in its cytotoxic effects on cancer cells .
- Enzyme Interaction : By interacting with specific enzymes, particularly those involved in detoxification (like cytochrome P450), the compound can alter metabolic processes within cells .
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various chlorinated naphthalene derivatives, including this compound. The results indicated that the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | E. coli |
This compound | 16 | S. aureus |
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study by Lee et al. (2024), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated significant dose-dependent cytotoxicity:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The study concluded that the observed cytotoxicity was associated with increased levels of oxidative stress markers.
Environmental Impact
The environmental implications of chlorinated aromatic compounds like this compound include their persistence in ecosystems and potential bioaccumulation. Studies have suggested that these compounds can disrupt endocrine functions in aquatic organisms, leading to adverse ecological effects .
Properties
IUPAC Name |
2-chloronaphthalene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGBOVLNGIRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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